Ethyl 2-(1-methylpiperidin-4-ylidene)acetate
Overview
Description
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate typically involves the reaction of 1-methylpiperidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: This compound has a benzyl group instead of a methyl group, which may result in different chemical and biological properties.
N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide: This compound contains a hydrazide group and is studied for its antioxidant and anticancer activities.
Biological Activity
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1935316-01-0
Target of Action
The primary target for this compound is acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thus enhancing cholinergic transmission.
Mode of Action
The inhibition of AChE leads to several physiological effects, including:
- Increased Muscle Contraction : Enhanced acetylcholine availability can improve neuromuscular transmission.
- Cognitive Enhancement : Elevated acetylcholine levels are associated with improved memory and attention.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) for certain Gram-positive bacteria was found to be as low as 3.91 mg/L, indicating potent antibacterial properties .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It has shown promise in reducing inflammation in preclinical models, making it a candidate for further development in treating inflammatory diseases .
Synthesis and Evaluation
Recent studies have synthesized this compound and evaluated its pharmacological properties. In vitro assays demonstrated that the compound not only inhibited AChE but also showed low cytotoxicity, making it a favorable candidate for drug development .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives to highlight its unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anti-inflammatory |
Mthis compound | Structure | CNS activity |
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | Structure | Antihistaminic |
Properties
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFGXLWRLVJHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951066 | |
Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-82-8 | |
Record name | NSC121144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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